3-Hydroxytetrahydro-2H-pyran-4-carbonitrile
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Overview
Description
3-Hydroxytetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C6H9NO2 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxytetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of tetrahydropyran derivatives with cyanide sources. . This method involves the cyclization of dienones under specific conditions to form the desired pyran ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxytetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
3-Hydroxytetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxytetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxytetrahydro-2H-pyran-4-carbonitrile: Similar structure but with a hydroxyl group at a different position.
4-Cyanotetrahydropyran: Contains a nitrile group but lacks the hydroxyl group.
Uniqueness
3-Hydroxytetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which provide versatility in chemical reactions and potential applications. This combination of functional groups allows for diverse reactivity and interactions in various fields of research.
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-hydroxyoxane-4-carbonitrile |
InChI |
InChI=1S/C6H9NO2/c7-3-5-1-2-9-4-6(5)8/h5-6,8H,1-2,4H2 |
InChI Key |
PYYFCIHSXLVHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1C#N)O |
Origin of Product |
United States |
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